molecular formula C9H10O3 B8343000 2-(4-Hydroxyphenoxy)propanal

2-(4-Hydroxyphenoxy)propanal

Cat. No. B8343000
M. Wt: 166.17 g/mol
InChI Key: SORGLEQHTGBRTG-UHFFFAOYSA-N
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Patent
US05213606

Procedure details

A mixture of 2-[p-(benzyloxy)phenoxy]propionaldehyde (34.6 g, 0.135 mol) and 5% Pd on carbon (2.0 g) in ethanol (250 mL) is placed on a Parr hydrogenerator. Over 5 hours, the pressure drops from 37 psi to 28 psi. The reaction mixture is then filtered through celite and concentrated in vacuo to obtain a dark yellow syrup. Flash chromatography of the syrup using silica gel and eluting with methylene chloride followed by 1% to 10% ethyl acetate in methylene chloride gives the title product as a dark yellow syrup (8.2 g) which is identified by 1H NMR spectral analysis.
Name
2-[p-(benzyloxy)phenoxy]propionaldehyde
Quantity
34.6 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[CH:19]=[CH:18][C:12]([O:13][CH:14]([CH3:17])[CH:15]=[O:16])=[CH:11][CH:10]=1)C1C=CC=CC=1>C(O)C.[Pd]>[OH:8][C:9]1[CH:10]=[CH:11][C:12]([O:13][CH:14]([CH3:17])[CH:15]=[O:16])=[CH:18][CH:19]=1

Inputs

Step One
Name
2-[p-(benzyloxy)phenoxy]propionaldehyde
Quantity
34.6 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC=C(OC(C=O)C)C=C1
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
2 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture is then filtered through celite and
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to obtain a dark yellow syrup
WASH
Type
WASH
Details
eluting with methylene chloride

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
OC1=CC=C(OC(C=O)C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 8.2 g
YIELD: CALCULATEDPERCENTYIELD 36.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.